molecular formula C25H25NO5 B11505496 ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11505496
M. Wt: 419.5 g/mol
InChI Key: WJVUPOUYPBUISN-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by functionalization to introduce the hydroxy, methoxyphenoxy, and carboxylate groups.

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Functionalization: The hydroxy and methoxyphenoxy groups are introduced through electrophilic aromatic substitution reactions. The carboxylate group is typically introduced via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: Similar structure but with a pyridine group instead of the methoxyphenoxy group.

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the additional ethyl and methoxyphenoxy groups.

Uniqueness

Ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to the presence of the methoxyphenoxy group, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-4-30-25(28)23-16(2)26(12-13-31-18-9-7-8-17(14-18)29-3)24-20-11-6-5-10-19(20)22(27)15-21(23)24/h5-11,14-15,27H,4,12-13H2,1-3H3

InChI Key

WJVUPOUYPBUISN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOC4=CC=CC(=C4)OC)C

Origin of Product

United States

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